Ingenol 3-palmitate can be synthesized through various methods, primarily focusing on esterification processes. The most notable synthesis involves the acylation of ingenol with palmitic acid. This reaction typically requires the use of activating agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the ester bond.
Ingenol 3-palmitate has a molecular formula of and a molecular weight of approximately 578.85 g/mol. The compound features a complex structure characterized by a diterpenoid backbone with a palmitate side chain at the C-3 position.
Ingenol 3-palmitate participates in various chemical reactions that are significant for its biological activity. Notably, it acts as an agonist for protein kinase C, leading to cellular responses such as apoptosis in cancer cells.
The mechanism by which ingenol 3-palmitate exerts its effects primarily revolves around its action on protein kinase C pathways. Upon application, it activates specific isoforms of protein kinase C, leading to downstream signaling events that trigger apoptosis in malignant cells.
Ingenol 3-palmitate exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Ingenol 3-palmitate has several scientific uses, particularly in medical research and therapeutic applications:
Ingenol 3-palmitate belongs to the ingenane diterpenoid class, characterized by a highly strained 5/7/7/3 tetracyclic fused-ring system. This architecture features a trans-fused bicyclo[4.4.1]undecane core with a bridgehead double bond and a ketone bridge between C-8 and C-10. The "inside-outside" stereochemistry imposes significant transannular strain, where the C-1 and C-10 methyl groups project outward ("outside") while C-4 and C-8 hydrogens orient inward ("inside") [2] [6]. This configuration creates a bent shape critical for membrane interaction and protein kinase C (PKC) binding. The C-3, C-5, and C-20 hydroxyl groups serve as esterification sites, with C-3 being the primary site for long-chain fatty acids like palmitate in natural derivatives [2] [5].
Esterification at C-3 governs ingenol derivatives' lipophilicity and bioactivity. Ingenol 3-palmitate features a saturated 16-carbon acyl chain, distinct from shorter-chain esters like:
Table 1: Natural and Semi-Synthetic Ingenol 3-Esters
Compound | Acyl Chain Length | Saturation | Primary Natural Source |
---|---|---|---|
Ingenol 3-palmitate | C16:0 | Saturated | Euphorbia fischeriana |
Ingenol 3-angelate | C5:1 | Unsaturated | Euphorbia peplus |
Ingenol 3-myristate | C14:0 | Saturated | Euphorbia fischeriana |
Ingenol-3-dodecanoate | C12:0 | Saturated | Semi-synthetic (from E. tirucalli) |
Longer chains (e.g., palmitate) enhance membrane affinity but reduce aqueous solubility, influencing cellular uptake kinetics. In Euphorbia species, palmitate esters typically co-occur with myristate and other long-chain esters, suggesting evolutionary conservation of lipophilic storage forms [2] [5].
¹H and ¹³C NMR are pivotal for characterizing ingenol 3-palmitate. Key features include:
Table 2: Characteristic NMR Shifts of Ingenol 3-Palmitate (400 MHz, CDCl₃)
Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity |
---|---|---|---|
C-3 | 66.7 | 4.50 | dd |
C=O | 173.2 | - | - |
CH₂(2') | 34.1 | 2.30 | t (J=7.5 Hz) |
CH₂(3'-15') | 29.3–24.9 | 1.25–1.30 | m |
CH₃(16') | 14.1 | 0.88 | t (J=6.8 Hz) |
C-20 | 58.9 | 3.60, 3.90 | d (each) |
UHPLC-Q-TOF-MS analysis reveals diagnostic ions:
Table 3: Key MS Fragments of Ingenol 3-Palmitate
Ion Type | m/z | Composition | Formation Mechanism |
---|---|---|---|
[M + NH₄]⁺ | 640.5 | C₃₆H₆₂NO₆ | Ammonium adduct |
[M + H - H₂O]⁺ | 605.4 | C₃₆H₅₉O₅ | Dehydration |
Ingenol fragment | 331.2 | C₂₀H₂₇O₄ | [Ingenol - H₂O + H]⁺ |
Palmitate fragment | 257.2 | C₁₆H₃₃O₂ | Protonated palmitic acid |
Acyl chain length governs cellular interactions:
Table 4: Comparative Efficacy of Ingenol Esters in Cancer Models
Compound | Cell Line | IC₅₀ (μM) | Fold Efficacy vs. I3A | Key Mechanism |
---|---|---|---|---|
Ingenol-3-dodecanoate | GAMG glioma | 0.19 | 9.46× | PKCδ inhibition, S-phase arrest |
Ingenol 3-palmitate | A549 lung cancer | 3.35* | ~2.8×* | Autophagy induction |
Ingenol mebutate | U87-MG glioma | 95.15 | 1× (reference) | PKC activation, necrosis |
*Note: *Data extrapolated from structural analogs in [3] [5]
The C-3 palmitate group enhances:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1